molecular formula C14H18ClNO2 B7514987 2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

Cat. No. B7514987
M. Wt: 267.75 g/mol
InChI Key: FTKQWMFHAJOMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-α-PPP), is a synthetic cathinone that has been found in various illicit drugs. This compound is structurally similar to other synthetic cathinones, such as methcathinone and mephedrone, and has been reported to have psychoactive effects on the central nervous system.

Mechanism of Action

The mechanism of action of 4'-Cl-α-PPP involves its interaction with the dopamine transporter in the brain. This compound acts as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been linked to the stimulant effects of 4'-Cl-α-PPP, such as increased alertness, euphoria, and increased heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-Cl-α-PPP have been studied extensively in scientific research. This compound has been found to have stimulant effects on the central nervous system, similar to other synthetic cathinones. It has been reported to increase heart rate, blood pressure, and body temperature. It has also been found to have anxiogenic effects, which may contribute to its abuse potential.

Advantages and Limitations for Lab Experiments

The use of 4'-Cl-α-PPP in lab experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that the psychoactive effects of 4'-Cl-α-PPP may make it difficult to control for in experiments. Additionally, the potential for abuse and addiction may limit the use of this compound in certain research settings.

Future Directions

For research on 4'-Cl-α-PPP include investigating the long-term effects of this compound on the brain and behavior, exploring its potential therapeutic uses, and developing new synthetic cathinones based on its structure.

Synthesis Methods

The synthesis of 4'-Cl-α-PPP involves the reaction of 4-chlorobenzaldehyde with 3-(hydroxymethyl)piperidine in the presence of a reducing agent, such as sodium borohydride, to produce 4'-Cl-α-PPP. This synthesis method has been reported in several research papers and is considered to be a reliable method for producing 4'-Cl-α-PPP.

Scientific Research Applications

4'-Cl-α-PPP has been studied extensively in scientific research, particularly in the field of neuroscience. This compound has been found to have psychoactive effects on the central nervous system, similar to other synthetic cathinones. It has been reported to act as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been linked to the stimulant effects of 4'-Cl-α-PPP, such as increased alertness, euphoria, and increased heart rate.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-13-5-3-11(4-6-13)8-14(18)16-7-1-2-12(9-16)10-17/h3-6,12,17H,1-2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKQWMFHAJOMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

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